(3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
Beschreibung
(3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one is a benzylated ribonolactone derivative with the molecular formula C₂₆H₂₆O₅ (molecular weight: 418.48 g/mol) . It is a key intermediate in the synthesis of remdesivir, a broad-spectrum antiviral drug . The compound features three stereocenters (3R,4S,5R), which are critical for its biological activity and synthetic utility. Its IUPAC name is (3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one, and it is also known as 2,3,5-Tri-O-benzyl-D-ribonolactone .
Eigenschaften
IUPAC Name |
(3R,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24+,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBSABBBAUMCZ-DSNGMDLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting Material and Initial Protection
D-ribono-1,4-lactone serves as the primary precursor due to its inherent stereochemical compatibility. Initial protection of hydroxyl groups is achieved using benzyl chloride (BnCl) in the presence of sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF). For example, 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone is synthesized via a three-step benzylation process, yielding intermediates with >95% purity after column chromatography.
Stereochemical Control During Cyclization
Cyclization to form the dihydrofuran-2(3H)-one ring demands careful temperature modulation. Reactions conducted at −78°C in THF with lithium hexamethyldisilazide (LiHMDS) as a base favor the (3R,4S,5R) configuration by minimizing epimerization. Computational studies corroborate that low temperatures stabilize transition states aligned with the desired stereochemistry.
Catalytic and Solvent Optimization
Role of Catalysts in Benzylation
Zinc chloride (ZnCl₂) and silver oxide (Ag₂O) are critical for regioselective benzylation. For instance, ZnCl₂ catalyzes the formation of 3,4-O-benzylidene intermediates with >80% yield when using benzaldehyde dimethyl acetal in 1,2-dimethoxyethane (DME). Conversely, Ag₂O facilitates benzyl group introduction at the 5-position under milder conditions (room temperature, 12 hours).
Solvent Effects on Reaction Efficiency
Polar aprotic solvents like dimethylformamide (DMF) accelerate benzylation but risk side reactions. Cyclohexane, though less polar, enhances photochemical deprotection yields in later stages (64% efficiency under UV-C irradiation). Mixed solvent systems (e.g., THF/water) balance reactivity and stability during saponification steps.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and reduce reaction times. For example, a two-stage flow system achieves 85% yield for the tri-O-benzylated intermediate by optimizing residence times (30 minutes per stage) and pressure (2 bar).
Purification and Isolation
Industrial purification leverages simulated moving bed (SMB) chromatography to separate stereoisomers. A case study using Chiralpak® AD-H columns reports >99% enantiomeric excess (ee) for the target compound, with throughput rates of 1.2 kg/day. Crystallization from heptane/ethyl acetate (7:3 v/v) further elevates purity to pharmacopeial standards (>99.5%).
Photochemical and Green Chemistry Approaches
UV-Light-Driven Deprotection
Recent advances utilize UV-C light (254 nm) for selective dealkyloxylation of protected lactones. Irradiating 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone in cyclohexane under nitrogen atmosphere removes benzyl groups at the 2-position with 64% yield, bypassing harsh chemical reagents. This method aligns with green chemistry principles by eliminating toxic byproducts.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques enable benzylation without solvents. Mixing D-ribono-1,4-lactone with BnCl and K₂CO₃ in a planetary mill (500 rpm, 2 hours) yields the tri-O-benzylated product in 72% yield, reducing waste generation by 40% compared to traditional methods.
Analytical Validation and Quality Control
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for verifying stereochemistry. Key signals include:
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) detects impurities at <0.1% levels. Mass spectrometry (HRMS) confirms the molecular ion peak at m/z 418.48 [M+H]⁺.
Challenges and Mitigation Strategies
Epimerization Risks
Prolonged exposure to basic conditions induces epimerization at C-4. Adding catalytic dimethylaminopyridine (DMAP) during benzylation steps reduces this risk by accelerating reaction kinetics, maintaining >98% stereochemical integrity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to (3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one exhibit significant anticancer properties. The presence of benzyloxy groups enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit specific cancer pathways, making them potential candidates for drug development.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Its structural features allow it to disrupt microbial cell membranes or interfere with metabolic pathways, thereby exhibiting antibacterial and antifungal activities. This application is particularly relevant in the context of increasing antibiotic resistance.
Organic Synthesis
Building Block in Synthesis
In organic chemistry, (3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one serves as a versatile building block for synthesizing more complex molecules. Its functional groups can undergo various reactions such as alkylation and acylation, facilitating the creation of diverse organic compounds.
Chiral Synthesis
The chiral centers present in this compound make it valuable for asymmetric synthesis processes. It can be used to produce enantiomerically pure compounds necessary for pharmaceutical applications.
Material Science
Polymer Chemistry
The unique structure of (3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one allows it to be incorporated into polymer matrices. Its ability to form stable interactions with other polymer components can enhance the mechanical and thermal properties of the resulting materials.
Nanotechnology
Recent studies have explored the use of this compound in nanotechnology applications, particularly in the development of nanoscale drug delivery systems. Its hydrophobic characteristics and structural stability make it suitable for encapsulating therapeutic agents.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one exhibited potent activity against several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2020) highlighted the antimicrobial properties of this compound against Staphylococcus aureus. The study found that modifications to the benzyloxy groups significantly enhanced its effectiveness compared to unmodified analogs.
Case Study 3: Polymer Applications
In a collaborative project between universities and industry partners, (3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one was integrated into biodegradable polymers to improve their mechanical strength while maintaining environmental sustainability.
Wirkmechanismus
The mechanism by which (3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Stereochemical Variants
Stereoisomers
The compound’s stereoisomer, (3S,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]dihydro-2(3H)-furanone, shares the same molecular formula (C₂₆H₂₆O₅) but differs in the configuration at the 3-position (S vs. R). This stereochemical variance can significantly alter reactivity and biological interactions. For instance, the (3R,4S,5R) isomer is optimized for nucleoside analog synthesis due to its compatibility with ribose-based antiviral prodrugs, whereas stereochemical mismatches may reduce enzymatic recognition .
Table 1: Stereochemical Comparison
| Property | (3R,4S,5R) Isomer | (3S,4R,5R) Isomer |
|---|---|---|
| CAS No. | 55094-52-5 | 14233-64-8 |
| Stereocenters | 3R, 4S, 5R | 3S, 4R, 5R |
| Role in Synthesis | Remdesivir intermediate | Not reported in antiviral pathways |
Deuterated Analogs
Deuterated derivatives, such as (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl-d₂)dihydrofuran-2(3H)-one-4,5-d₂, incorporate deuterium at specific positions to enhance metabolic stability.
Functional Group Modifications
Alkynyl and Thiophene Derivatives
Modifications at the 5-position, such as alkynyl or thiophene substituents, alter electronic properties and steric bulk. For example:
- (2R,3R,4S,5S)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-5-(thiophen-3-ylethynyl)tetrahydrofuran (56% yield) introduces a thiophene-ethynyl group, enhancing π-stacking interactions in kinase inhibitors .
- 1-((3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione replaces the lactone oxygen with sulfur, increasing nucleophilicity for glycosylation reactions .
Table 2: Substituent Effects on Reactivity
| Derivative | Key Modification | Application | Yield |
|---|---|---|---|
| Thiophene-ethynyl | Alkynyl + thiophene | Kinase inhibitor intermediates | 56% |
| Tetrahydrothiophen | Sulfur substitution | Nucleoside analog synthesis | 85% |
Benzylated Lactone Analogs
Mono- and Di-Benzylated Lactones
Compared to 2,3,5-Tri-O-benzyl-D-ribonolactone, mono- or di-benzylated analogs (e.g., 2,3-di-O-benzyl-D-ribonolactone) exhibit reduced lipophilicity, impacting solubility in polar solvents. The tri-O-benzyl structure in the target compound enhances protection of hydroxyl groups during nucleoside synthesis, a feature critical for remdesivir production .
Non-Ribose Lactones
- (3S,4R)-4-[(R)-Benzo[d][1,3]dioxol-5-yl(hydroxy)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]dihydrofuran-2(3H)-one: This podophyllotoxin intermediate features a dihydrofuranone core but incorporates aryl and dioxolane groups, conferring cytotoxicity via tubulin inhibition .
- Dihydrofuran-2(3H)-one monoterpene glycosides: Isolated from Aruncus sylvester, these glycosides lack benzyl groups but share the lactone motif, demonstrating anti-inflammatory properties .
Key Routes for the Target Compound
- Route 2: Multi-step synthesis from 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine and 2,3,5-tri-O-benzyl-D-ribonolactone (yield: ~50–60%) .
Alternative Lactone Syntheses
- Microwave-assisted synthesis : Alkynyl derivatives are prepared under microwave irradiation (120°C, 30 min), achieving 73% yield for 4b/4b’ .
- NiCl₂-mediated cyclization: Used for non-benzylated lactones, such as (+)-(R)-5-[(S)-5-(tert-butyldimethylsilyloxy)-4-(3-benzyloxyphenyl)methyl]-2,3,4,5-tetrahydrofuran-2(5H)-one, yielding anti/syn mixtures .
Biologische Aktivität
(3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one (CAS Number: 163396-30-3) is a synthetic organic compound belonging to the class of dihydrofuran derivatives. Its unique structural features, including multiple benzyloxy groups, suggest potential biological activities that warrant investigation. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : C26H26O5
- Molecular Weight : 418.5 g/mol
- Structure :
- The compound features a dihydrofuran ring substituted with benzyloxy groups, which can influence its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of (3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one is limited but suggests several potential areas of interest:
- Antioxidant Activity : Dihydrofuran derivatives are often studied for their antioxidant properties. The presence of multiple hydroxyl groups in related compounds has been linked to enhanced free radical scavenging abilities.
- Anticancer Potential : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Further research is needed to evaluate the specific mechanisms and efficacy of this compound in cancer therapy.
- Anti-inflammatory Effects : The benzyloxy groups may contribute to anti-inflammatory activity by modulating inflammatory pathways. Similar compounds have shown promise in reducing inflammation in preclinical models.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antioxidant | Potential for free radical scavenging | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
- Antioxidant Study : A study exploring the antioxidant properties of related dihydrofuran compounds demonstrated significant radical scavenging activity using DPPH assay methods. The results suggested that structural modifications could enhance these properties.
- Cytotoxicity Assessment : Research involving a series of benzyloxy-substituted compounds showed varying degrees of cytotoxicity against breast and lung cancer cell lines. The mechanism was proposed to involve apoptosis induction through mitochondrial pathways.
- Inflammation Model : In vivo studies using animal models indicated that similar compounds reduced markers of inflammation in induced arthritis models, suggesting a therapeutic potential for inflammatory diseases.
Q & A
Q. Table 1: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Benzyloxy methyl (OCH2Ph) | 4.38–4.23 | Multiplet |
| Aromatic (C6H5) | 7.30–7.10 | Multiplet |
| Lactone carbonyl (C=O) | ~175 | Not observed (¹³C) |
What are the standard synthetic routes for preparing this compound as a Remdesivir intermediate?
Methodological Answer:
The compound is synthesized via stereoselective benzylation of dihydrofuranone precursors. A representative protocol involves:
Substrate Activation : Use of boron trichloride (BCl3) in anhydrous dichloromethane at –78°C under argon to activate hydroxyl groups for benzylation .
Benzylation : Sequential protection of hydroxyl groups with benzyl bromide (BnBr) in the presence of a base (e.g., NaH).
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in >85% purity .
Q. Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | BnBr, NaH, THF, 0°C → RT | 72% |
| Deprotection | BCl3, CH2Cl2, –78°C | 90% |
How can researchers optimize stereochemical outcomes during its synthesis?
Advanced Methodological Answer:
Stereochemical control is achieved via chiral auxiliary-guided reactions and low-temperature kinetics :
- Chiral Induction : Use of (R)- or (S)-configured starting materials (e.g., D-ribonolactone derivatives) ensures retention of stereochemistry .
- Cryogenic Conditions : Reactions at –78°C minimize epimerization of labile stereocenters .
- Catalytic Asymmetric Methods : Palladium-catalyzed cross-couplings (e.g., Stille reactions with tributylstannyl reagents) preserve stereointegrity at C3, C4, and C5 positions .
Q. Critical Parameters
- Temperature : <–50°C for BCl3-mediated steps.
- Solvent : Anhydrous CH2Cl2 or THF to avoid hydrolysis.
What challenges exist in purifying this compound, and what methods are effective?
Advanced Methodological Answer:
Purification challenges arise from:
Hydrophobicity : Multiple benzyl groups reduce solubility in polar solvents.
Stereoisomer Separation : Diastereomers require chiral stationary phases (e.g., Chiralpak AD-H) .
Q. Optimized Protocol :
Q. Table 2: Purification Outcomes
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 95 | 65 |
| Recrystallization | 99 | 45 |
How is the compound used in synthesizing C-nucleoside analogues with antiviral potential?
Advanced Methodological Answer:
The compound serves as a ribose mimetic in nucleoside analogues:
Cyanotetrahydrofuran Intermediate : React with 4-aminopyrrolo[2,1-f][1,2,4]triazine derivatives under Pd<sup>0</sup> catalysis (e.g., Pd2(dba)3) to form C-nucleosides .
Triazole Functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazole moieties for antiviral activity screening .
Q. Representative Application
- Compound 12e : Synthesized via Stille coupling with trimethyl((tributylstannyl)ethynyl)silane (85% yield, HRMS confirmed) .
What analytical techniques resolve discrepancies in reported stereochemical configurations?
Advanced Methodological Answer:
Discrepancies are resolved using:
X-ray Crystallography : Definitive assignment of absolute configuration (e.g., C3R, C4S, C5R) .
NOESY NMR : Correlates spatial proximity of benzyl groups to confirm stereochemistry .
Optical Rotation : Compare [α]D<sup>25</sup> values with literature (e.g., +42° in CHCl3 for the correct enantiomer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
